2-methoxy-6-nitro-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol
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Overview
Description
2-methoxy-6-nitro-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol is a complex organic compound that features a combination of aromatic rings, nitro groups, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-nitro-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol typically involves multiple steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Piperazine Introduction: The piperazine moiety is introduced through a Mannich reaction, where formaldehyde and piperazine react with the aromatic compound.
Phenylprop-2-enyl Group Addition: The final step involves the addition of the phenylprop-2-enyl group through a Heck reaction, which uses palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalyst Selection: Using efficient catalysts to speed up reactions and improve yields.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize efficiency.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and piperazine moieties.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: The major product is the corresponding amine derivative.
Substitution: Products include halogenated or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Receptor Binding: It can bind to specific receptors in biological systems, making it useful in drug design.
Medicine
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-methoxy-6-nitro-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-6-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol
- 2-methoxy-6-nitro-4-[[4-(4-methylphenyl)piperazin-1-yl]methyl]phenol
Uniqueness
- Structural Features : The presence of both nitro and methoxy groups, along with the piperazine moiety, makes it unique.
- Reactivity : The combination of functional groups allows for diverse chemical reactions and applications.
Properties
IUPAC Name |
2-methoxy-6-nitro-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-28-20-15-18(14-19(21(20)25)24(26)27)16-23-12-10-22(11-13-23)9-5-8-17-6-3-2-4-7-17/h2-8,14-15,25H,9-13,16H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVNAKWIFCESSP-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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